Tetracosanoic-24,24,24-d3 acid
Overview
Description
Lignoceric Acid-d3: . It plays a crucial role in biological systems.
Natural Synthesis: It is synthesized in the developing brain.
Industrial By-Product: Lignoceric acid is also a by-product of .
Research Applications: Scientists study Lignoceric Acid-d3 in the context of Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy .
Mechanism of Action
Target of Action
Tetracosanoic-24,24,24-d3 acid, also known as d3-Lignoceric acid , is a long-chain saturated fatty acid . It is a component of cerebrosides and sphingomyelin , which are essential components of cell membranes and play crucial roles in signal transmission and cell recognition .
Mode of Action
As a long-chain fatty acid, it is known to be an acyl-coa ligase substrate . Acyl-CoA ligases are enzymes that convert fatty acids into fatty acyl-CoA esters, which are key intermediates in lipid metabolism .
Biochemical Pathways
This compound is involved in the metabolism of lipids, particularly in the synthesis of cerebrosides and sphingomyelin . These compounds are essential for the proper functioning of the nervous system and other cellular processes .
Pharmacokinetics
As a fatty acid, it is expected to undergo absorption, distribution, metabolism, and excretion (adme) processes similar to other fatty acids . It is orally active , suggesting that it can be absorbed through the gastrointestinal tract. Once absorbed, it is likely distributed throughout the body, metabolized, and eventually excreted.
Result of Action
The result of this compound’s action is the production of key lipid molecules, such as cerebrosides and sphingomyelin . These molecules are essential for various cellular functions, including cell membrane integrity and signal transmission .
Preparation Methods
Synthetic Routes: The deuterium-labeled Lignoceric Acid-d3 can be prepared through chemical synthesis, incorporating deuterium atoms into the carbon chain.
Reaction Conditions: Specific synthetic methods and conditions may vary, but deuterium substitution is essential.
Industrial Production: Industrial-scale production methods typically involve chemical derivatization or extraction processes.
Chemical Reactions Analysis
Reactions: Lignoceric Acid-d3 can undergo various reactions, including , , and .
Common Reagents: Reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents) are used.
Major Products: These reactions yield products such as alcohols, acids, or derivatives.
Scientific Research Applications
Chemistry: Lignoceric Acid-d3 serves as an internal standard for quantifying lignoceric acid levels.
Biology: Researchers explore its role in lipid metabolism and cellular processes.
Medicine: It’s relevant to Zellweger syndrome and adrenoleukodystrophy studies.
Industry: Lignoceric Acid-d3 may find applications in cosmetics, pharmaceuticals, or materials.
Comparison with Similar Compounds
Uniqueness: Lignoceric Acid-d3 stands out due to its specific carbon chain length (24 carbons).
Similar Compounds: Other long-chain fatty acids (e.g., palmitic acid, stearic acid) share similarities but differ in chain length or saturation.
Biological Activity
Tetracosanoic-24,24,24-d3 acid, also known as lignoceric acid-d3, is a saturated fatty acid with a chain length of 24 carbon atoms. This compound has garnered interest due to its biological activity and potential implications in various health conditions. This article explores the biological properties of this compound, including its metabolic roles, effects on cellular processes, and potential therapeutic applications.
- Molecular Formula : CHDO
- Molecular Weight : 371.66 g/mol
- CAS Number : 851073-55-7
- Physical State : Solid
- Purity : >98% .
Metabolism and Biological Role
Tetracosanoic acid is categorized as a very long-chain fatty acid (VLCFA), which plays significant roles in cellular metabolism. It is synthesized in the brain and is involved in myelination processes. Research indicates that VLCFAs like Tetracosanoic acid are crucial for maintaining the integrity of neuronal membranes and are implicated in various neurological disorders .
Table 1: Comparison of Key Properties of Tetracosanoic Acid
Property | Value |
---|---|
Density | 0.9 ± 0.1 g/cm³ |
Boiling Point | 405.9 ± 8.0 °C |
Melting Point | 80 - 82 °C |
Flash Point | 182.2 ± 13.3 °C |
Biological Activity and Mechanisms
-
Antioxidant Activity :
Recent studies have shown that Tetracosanoic acid exhibits antioxidant properties by scavenging free radicals, which can help mitigate oxidative stress in cells . This property is particularly relevant for neuroprotective strategies against diseases characterized by oxidative damage. -
Cellular Metabolism :
The compound influences lipid metabolism pathways, particularly in peroxisomes, which are vital for the β-oxidation of fatty acids. In vitro studies demonstrated that Tetracosanoic acid can induce thermogenic flux in HepG2 cells, indicating its role in energy metabolism . -
Role in Neurological Disorders :
Elevated levels of VLCFAs like Tetracosanoic acid are associated with conditions such as adrenoleukodystrophy (ALD) and Zellweger syndrome. Research indicates that these conditions result from impaired peroxisomal β-oxidation leading to the accumulation of VLCFAs .
Case Study 1: Adrenoleukodystrophy (ALD)
In patients with ALD, high levels of Tetracosanoic acid were observed due to defective peroxisomal metabolism. A study highlighted that treatment strategies aimed at reducing VLCFA levels could alleviate symptoms associated with ALD .
Case Study 2: Zellweger Syndrome
Research involving fibroblast cell lines from patients with Zellweger syndrome showed altered metabolism of Tetracosanoic acid. The findings suggested that enhancing peroxisomal function could potentially restore normal VLCFA levels and improve patient outcomes .
Properties
IUPAC Name |
24,24,24-trideuteriotetracosanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGJDVWLFXDLK-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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